molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2497996
CAS RN: 29488-99-1
M. Wt: 211.24
InChI Key: UZHBVKSPACBKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Numbers® .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. For example, a synthesis could involve a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, the compound might undergo reactions with N-bromosuccinimide (NBS) in DMSO under microwave irradiation .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

The molecular design of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been explored for non-doped blue OLEDs. Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives based on this compound. These derivatives exhibit efficient up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process. The resulting OLEDs emit blue light (450 nm) with impressive performance metrics, including luminance, power efficiency, external quantum efficiency, and current efficiency .

Synthesis of Naphthalene and Fluorene Derivatives

In the realm of medicinal chemistry, 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been utilized as a precursor for synthesizing naphthalene, dihydrobenzodioxine, and fluorene derivatives. These compounds, with extended side chains, were evaluated as ligands for CB1 and CB2 receptors. Notably, some derivatives showed submicromolar affinity and selectivity toward CB2 receptors .

Oxathiin Synthesis

Researchers have employed 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. The reaction involves aryloxymethylthiiranes and N-bromosuccinimide (NBS) under microwave irradiation. This route offers advantages such as simplified synthetic processes, fewer side reactions, and increased yield with higher purity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. For example, some compounds are ligands of CB1 and CB2 receptors .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets and labelling according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide this information .

properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHBVKSPACBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.